5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C7H13N3OS and its molecular weight is 187.26. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
1,3,4-oxadiazole derivatives, including those structurally related to 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol, have been studied for their corrosion inhibition properties. For example, Ammal et al. (2018) investigated the corrosion inhibition ability of certain 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid, finding that these compounds formed a protective layer on the steel surface, thereby inhibiting corrosion (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives. Gul et al. (2017) synthesized a series of these compounds and found them to be active against various microbial species. This suggests potential applications in the development of new antimicrobial agents (Gul et al., 2017).
Enzyme Inhibition and Biological Screening
1,3,4-oxadiazole derivatives have also been evaluated for their biological activities, including enzyme inhibition. For instance, Abbasi et al. (2013) synthesized S-substituted derivatives of 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol and evaluated them for enzyme inhibition, finding some compounds demonstrated moderate inhibitory activity against cholinesterases (Abbasi et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that result in their anti-infective properties .
Biochemical Pathways
Related compounds have been found to have a broad spectrum of biological activities, indicating that they may affect multiple pathways .
Result of Action
Similar compounds have shown potent antitumor activity, indicating that they may have a significant effect at the molecular and cellular level .
Properties
IUPAC Name |
5-[1-(dimethylamino)propyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-4-5(10(2)3)6-8-9-7(12)11-6/h5H,4H2,1-3H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGORZBYZGUULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NNC(=S)O1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.